molecular formula C26H20FeN6O2 B13123753 Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate

Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate

Cat. No.: B13123753
M. Wt: 504.3 g/mol
InChI Key: WMZRMSVSLVFVFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .

Scientific Research Applications

Comparison with Similar Compounds

  • Bis-(1,10-phenanthroline)iron(ii) Dihydrate
  • Iron(iii) Phenanthroline Complexes
  • Dicyano-bis-(2,2’-bipyridine)iron(ii)

Comparison: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate is unique due to its specific combination of ligands and its ability to undergo a wide range of chemical reactions. Compared to similar compounds, it exhibits distinct redox properties and catalytic activities .

Properties

Molecular Formula

C26H20FeN6O2

Molecular Weight

504.3 g/mol

IUPAC Name

iron(2+);1,10-phenanthroline;dicyanide;dihydrate

InChI

InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;;

InChI Key

WMZRMSVSLVFVFA-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2]

Origin of Product

United States

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